Methyl2-(5-methylquinolin-8-yl)acetate
Description
Methyl 2-(5-methylquinolin-8-yl)acetate is a quinoline-based organic compound featuring a methyl ester group attached via an acetic acid linker to the 8-position of a 5-methyl-substituted quinoline ring. The quinoline core is a privileged scaffold in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Applications likely span biochemical research, particularly in cancer studies, given the prevalence of quinoline derivatives in antitumor agent development .
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
methyl 2-(5-methylquinolin-8-yl)acetate |
InChI |
InChI=1S/C13H13NO2/c1-9-5-6-10(8-12(15)16-2)13-11(9)4-3-7-14-13/h3-7H,8H2,1-2H3 |
InChI Key |
ZSGQKCCLNJWHIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=NC2=C(C=C1)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-methylquinolin-8-yl)acetate typically involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by esterification. One common method is the Gould-Jacobs reaction, which involves the condensation of aniline with ethyl acetoacetate, followed by cyclization and subsequent esterification .
Industrial Production Methods
Industrial production of methyl 2-(5-methylquinolin-8-yl)acetate may involve large-scale batch or continuous flow processes. These processes often utilize transition metal-catalyzed reactions or green chemistry protocols to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-methylquinolin-8-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Methyl 2-(5-methylquinolin-8-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of organic light-emitting diodes (OLEDs) and other materials
Mechanism of Action
The mechanism of action of methyl 2-(5-methylquinolin-8-yl)acetate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinolin-8-yl acetate derivatives exhibit structural diversity primarily through substitutions at the quinoline’s 5-position and modifications to the ester group. Below is a detailed comparison of Methyl 2-(5-methylquinolin-8-yl)acetate with key analogues:
Structural Comparison
Key Observations:
- 5-Substituent Effects: The methyl group in the target compound is electron-donating, enhancing the quinoline ring’s electron density compared to electron-withdrawing chloro substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
